3-(Oxiran-2-yl)pyridine
Overview
Description
3-(Oxiran-2-yl)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
3-(Oxiran-2-yl)pyridine, also known as oxirane derivatives, are important bifunctional compounds that comprise both an oxirane ring and a cyano group . They are versatile building blocks in synthetic organic chemistry . .
Mode of Action
Oxirane derivatives, such as oxiranecarbonitriles, undergo various reactions like ring opening, ring expansion, meinwald rearrangement, cycloaddition, and enzyme hydrolysis . These reactions can lead to a variety of products, indicating the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Oxirane derivatives are known to be involved in various synthetic applications, suggesting that they may affect multiple biochemical pathways .
Biochemical Analysis
Cellular Effects
Pyridine-containing compounds have been found to exhibit cytotoxic properties against tumor cells
Molecular Mechanism
It is known that oxirane derivatives undergo various reactions such as ring opening, ring expansion, and enzyme hydrolysis
Metabolic Pathways
Pyridine coenzymes are known to play a role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Oxiran-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-pyridylmethanol with a suitable oxidizing agent to form the oxirane ring. Another method includes the cyclization of 3-pyridylmethyl halides with a base to induce the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of magnetically recoverable catalysts. These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(Oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Ring-opening reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Ring-opening products: Vicinal diols, amino alcohols, thioethers
Substitution products: Various substituted pyridines
Oxidation products: Pyridine N-oxides
Scientific Research Applications
3-(Oxiran-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(Oxiran-2-ylmethyl)pyridine
- 3-Bromo-2-oxiranyl-pyridine
- 2,3-Diphenyloxirane-2,3-dicarbonitrile
Uniqueness
3-(Oxiran-2-yl)pyridine is unique due to the combination of its oxirane and pyridine rings, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(oxiran-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGZSSLYMJHGRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536701 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60699-67-4 | |
Record name | 3-(Oxiran-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxiran-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(oxiran-2-yl)pyridine derivatives interesting for synthetic chemists?
A1: this compound derivatives are valuable building blocks in organic synthesis due to the reactive epoxide (oxirane) ring and the presence of the pyridine moiety. The research highlights a novel synthetic approach using these compounds to create pyrido[1,4]oxazocines []. These eight-membered heterocyclic compounds hold significant interest for medicinal chemists as they are found in various biologically active molecules.
Q2: What is significant about the synthetic approach described in the research?
A2: The research presents a "regioselective, convergent, and additive-free approach" [] for synthesizing pyrido[1,4]oxazocines. This is significant because it offers a potentially more efficient and environmentally friendly way to create these compounds compared to existing methods. The use of 4-chloro- and 2-chloro-substituted 3-(oxiran-2-yl)pyridines allows for controlled reactions, leading to specific isomers of the desired products. This control over regioselectivity is crucial for drug discovery, as different isomers can exhibit distinct biological activities.
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